2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-methylsulfanylphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonyl group, a chloroanilino group, and a methylsulfanylphenyl group, making it a unique molecule with significant potential in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-methylsulfanylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the nucleophilic aromatic substitution reaction, where a chloroaniline derivative reacts with a benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-chloroaniline intermediate. This intermediate is then reacted with 3-methylsulfanylphenyl acetamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-methylsulfanylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-methylsulfanylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets, such as bacterial enzymes or cell membranes. The compound may inhibit enzyme activity or disrupt membrane integrity, leading to the death of bacterial cells. The exact pathways and molecular targets can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[3-(dimethylamino)propyl]acetamide
- 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methoxyphenyl)-phenylmethyl]acetamide
Uniqueness
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-methylsulfanylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfanyl group, in particular, may enhance its antibacterial activity compared to similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c1-28-17-9-7-8-16(14-17)23-21(25)15-24(20-13-6-5-12-19(20)22)29(26,27)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPDZMGDWFSGEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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